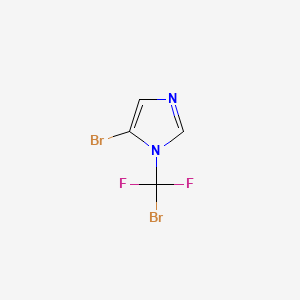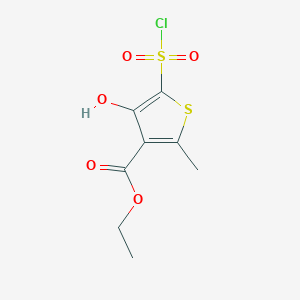
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a hydroxyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the thiophene ring formation, followed by the introduction of the chlorosulfonyl group. The hydroxyl and ester groups are then added through subsequent reactions. Specific reagents and conditions may vary, but common steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: This step often involves the reaction of the thiophene derivative with chlorosulfonic acid or a similar reagent.
Addition of the Hydroxyl Group: This can be done through hydroxylation reactions using oxidizing agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group.
化学反応の分析
Types of Reactions
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or thiol.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonamides or thiols.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Chlorosulfonyl isocyanate
Uniqueness
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is unique due to the combination of functional groups it possesses
特性
分子式 |
C8H9ClO5S2 |
|---|---|
分子量 |
284.7 g/mol |
IUPAC名 |
ethyl 5-chlorosulfonyl-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9ClO5S2/c1-3-14-7(11)5-4(2)15-8(6(5)10)16(9,12)13/h10H,3H2,1-2H3 |
InChIキー |
FPFODMUNAXMNHM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1O)S(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)
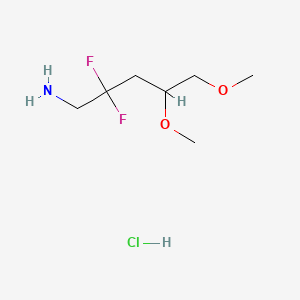
![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)

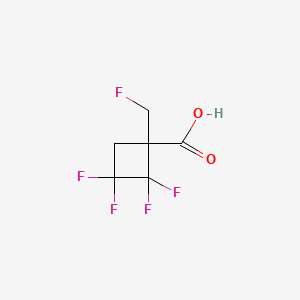


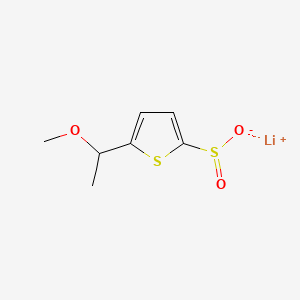

![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
